Proline, 3,3-dimethyl-, methyl ester (9CI)
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Overview
Description
Proline, 3,3-dimethyl-, methyl ester (9CI) is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two methyl groups attached to the third carbon of the proline ring, and a methyl ester group attached to the carboxyl group. It is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 3,3-dimethyl-, methyl ester (9CI) typically involves the esterification of 3,3-dimethylproline. One common method is the reaction of 3,3-dimethylproline with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Proline, 3,3-dimethyl-, methyl ester (9CI) may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Proline, 3,3-dimethyl-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Proline, 3,3-dimethyl-, methyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of protein folding and stability due to its structural similarity to proline.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Proline, 3,3-dimethyl-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the behavior of proline, influencing protein folding and stability. The presence of the methyl ester group can also affect its reactivity and interactions with other molecules, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Proline, 3-methyl-, methyl ester: Similar in structure but with only one methyl group attached to the proline ring.
Proline, 3,5-dimethyl-, methyl ester: Another derivative with two methyl groups but at different positions on the proline ring.
Uniqueness
Proline, 3,3-dimethyl-, methyl ester (9CI) is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other proline derivatives and valuable in applications where specific structural features are required.
Properties
IUPAC Name |
methyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBTXPJZYQWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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